molecular formula C17H22N2O3 B1435226 tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1250999-70-2

tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1435226
CAS No.: 1250999-70-2
M. Wt: 302.37 g/mol
InChI Key: VDOMSATVJOYSNP-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a heterocyclic compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

The synthesis of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may include bulk custom synthesis and procurement .

Chemical Reactions Analysis

tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-13(18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOMSATVJOYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

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